

Navigating the Synthesis and Application of 1-Boc-L-prolinamide: A Technical Guide

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Compound of Interest

Compound Name: **1-Boc-L-prolinamide**

Cat. No.: **B558222**

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Executive Summary

1-Boc-L-prolinamide, a derivative of the amino acid L-proline, is a key building block in synthetic organic chemistry, particularly in the assembly of peptides and the development of novel therapeutics. While a definitive crystal structure for **1-Boc-L-prolinamide** is not publicly available in crystallographic databases, this guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its significant applications in research and drug development. The information presented herein is intended to serve as a practical resource for scientists engaged in peptide synthesis and medicinal chemistry.

Physicochemical Properties of 1-Boc-L-prolinamide

A summary of the key physicochemical properties of **1-Boc-L-prolinamide** is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference(s) |
|-------------------|---|---|
| Chemical Name | (S)-2-(Aminocarbonyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester | [1] [2] |
| Synonyms | N-(tert-Butoxycarbonyl)proline amide, Boc-Pro-NH ₂ | [3] |
| CAS Number | 35150-07-3 | [1] [2] [3] |
| Molecular Formula | C ₁₀ H ₁₈ N ₂ O ₃ | [1] [3] [4] |
| Molecular Weight | 214.26 g/mol | [1] [2] [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 104-108 °C | [2] [3] |
| Solubility | Soluble in organic solvents like methanol, ethanol, chloroform, and dimethyl sulfoxide; sparingly soluble in water. | [4] |
| Optical Activity | Consistent with the L-proline structure. | [3] |

Experimental Protocols: Synthesis of 1-Boc-L-prolinamide

The synthesis of **1-Boc-L-prolinamide** is typically achieved through the amidation of N-Boc-L-proline. A general and effective method is detailed below.

Objective: To synthesize N-tert-butoxycarbonyl-L-prolinamide from Boc-L-proline.

Materials and Reagents:

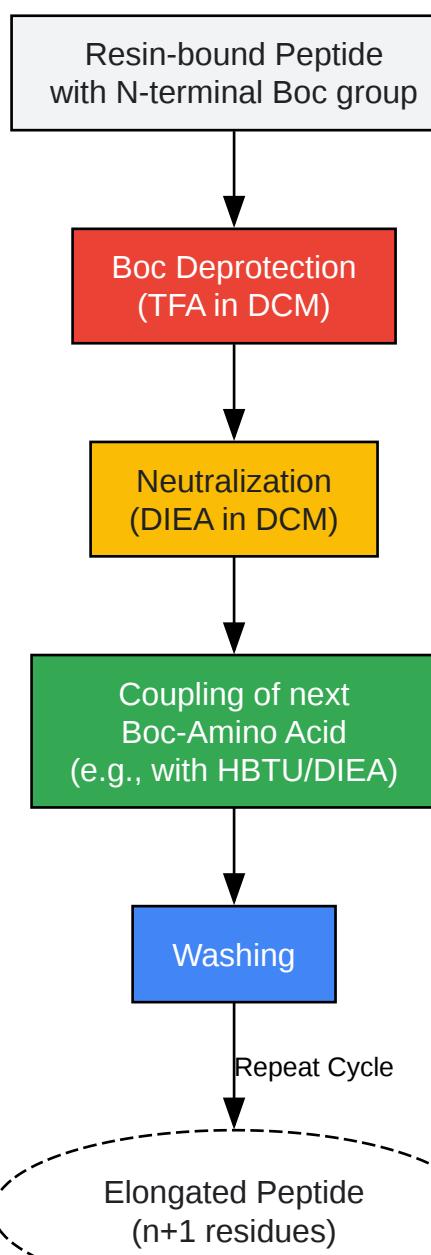
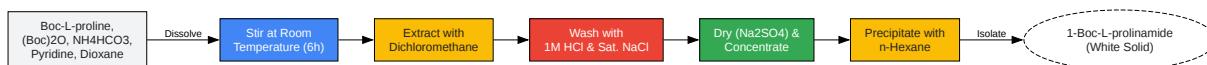
- Boc-L-proline

- Di-tert-butyl dicarbonate ((Boc)₂O)
- Ammonium bicarbonate (NH₄HCO₃)
- Pyridine
- Dioxane
- Dichloromethane (CH₂Cl₂)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride (NaCl) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- n-Hexane

Procedure:

- Reaction Setup: In a suitable reaction vessel, dissolve Boc-L-proline (1.00 g, 4.65 mmol), di-tert-butyl dicarbonate (1.52 g, 6.97 mmol), ammonium bicarbonate (0.55 g, 6.97 mmol), and pyridine (1.0 mL) in dioxane (20 mL).[3]
- Reaction: Stir the mixture at room temperature for 6 hours.[3]
- Extraction: Upon completion of the reaction, extract the product with dichloromethane.[3]
- Washing: Wash the organic phase sequentially with 1 M hydrochloric acid and saturated sodium chloride solution.[3]
- Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
- Precipitation and Isolation: To the concentrated residue, add n-hexane (100 mL). Use sonication to induce the precipitation of the product as a white solid.[3]
- Final Product: Isolate the white solid to afford N-tert-butoxycarbonyl-L-prolinamide. An expected yield is approximately 85%. [3]

- Characterization: The product can be characterized by ^1H NMR and mass spectrometry. The expected mass spectrum (ESI) is m/z 215 $[\text{M} + \text{H}]^+.$ [3]



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